2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c18-16-3-1-2-4-17(16)24(21,22)19-13-14-5-9-20(10-6-14)15-7-11-23-12-8-15/h1-4,14-15,19H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFXRUANRVHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl piperidine intermediate. This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Analogues in Piperidine-Sulfonamide Derivatives
L291-0444 (4-Chloro-N-{1-[4-(Trifluoromethyl)Benzoyl]Piperidin-4-yl}Benzene-1-Sulfonamide)
- Key Differences :
- The piperidine nitrogen is substituted with a trifluoromethylbenzoyl group instead of oxan-4-yl.
- The chloro substituent is at position 4 of the benzene ring, compared to position 2 in the target compound.
- Positional isomerism (2-Cl vs. 4-Cl) may alter steric interactions with biological targets .
Autotaxin Inhibitor (4-{[1-(3-{2-[(5-Methyl-2H-Tetrazol-2-yl)Methyl]-4-(Trifluoromethyl)Phenyl}Propanoyl)Piperidin-4-yl]Methyl}Benzene-1-Sulfonamide)
- Key Differences: Incorporates a tetrazole-methyl-CF₃-phenylpropanoyl chain on the piperidine ring. Exhibits nanomolar potency (IC₅₀ = 0.0117 µM) against rat Autotaxin, a lysophospholipase enzyme.
- Implications :
1-(4-Chlorobenzenesulfonyl)-N-(4-Methyl-1,3-Benzothiazol-2-yl)Piperidine-4-Carboxamide
- Key Differences :
- Replaces the oxan-4-yl group with a benzothiazole-carboxamide moiety.
- The chloro substituent is at position 4 of the benzenesulfonyl group.
Substituent Effects on Bioactivity and Physicochemistry
Chlorine Positional Isomerism
- 2-Chloro vs. 4-Chloro :
- In opioid analogues like W-15 and W-18 (), positional isomerism of substituents on the benzene ring significantly impacts receptor binding. For example, W-18 (4-nitrophenylethyl) exhibits higher μ-opioid receptor affinity than W-15 (4-chlorophenyl), suggesting that electron-withdrawing groups at specific positions modulate activity .
Piperidine Substitution Patterns
- Oxan-4-yl vs. Aromatic Groups :
- The oxan-4-yl group in the target compound likely improves solubility due to its oxygen atom and tetrahedral geometry, as seen in glycine transport inhibitors like [18F]CFPyPB (), where polar substituents enhance blood-brain barrier penetration .
- In contrast, aromatic substituents (e.g., trifluoromethylbenzoyl in L291-0444) prioritize target engagement in hydrophobic environments, as observed in Autotaxin inhibitors .
Data Table: Comparative Overview of Key Compounds
Biological Activity
2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, known for their antibacterial properties, have been modified to enhance efficacy and reduce side effects. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a chlorinated aromatic ring, a sulfonamide group, and a piperidine derivative that may contribute to its biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to bacteriostatic effects against a range of pathogens.
- Interaction with Biological Targets : The presence of the piperidine moiety may facilitate interactions with various receptors or enzymes beyond those targeted by traditional sulfonamides.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds often range from 0.5 to 32 μg/mL, suggesting that this compound could possess comparable activity.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Sulfanilamide | 16 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
Sulfonamides have also been explored for their anticancer properties. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Case Studies
- Study on Antibacterial Efficacy : A study investigated the antibacterial efficacy of several sulfonamide derivatives, including those with piperidine structures. Results indicated that modifications to the piperidine ring significantly enhanced activity against resistant strains of bacteria.
- Anticancer Research : Another study focused on the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The findings suggested that the introduction of oxan groups improved selectivity towards cancer cells while reducing toxicity towards normal cells.
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with functionalization of the piperidine-oxane core. Key steps include sulfonamide coupling (e.g., reacting chlorobenzene sulfonyl chloride with a piperidine-4-ylmethylamine derivative) . Optimize conditions using:
- Solvents : Dichloromethane or acetonitrile for solubility and inertness .
- Catalysts : Palladium on carbon for coupling reactions .
- Temperature : 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Critical Note : Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C): Assign peaks to confirm sulfonamide (-SO₂NH-) linkage (~7.5 ppm for aromatic protons, 3.4–3.8 ppm for oxane protons) .
- IR : Verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Crystallography :
- X-ray diffraction : Resolve triclinic crystal system (space group P1) with unit cell parameters a = 13.608 Å, b = 14.566 Å, c = 14.750 Å, and angles α = 74.44°, β = 69.08°, γ = 62.58° .
- Key Bond Data : C-S bond lengths (~1.76 Å), S-N (~1.63 Å), and torsional angles for piperidine-oxane conformation .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against targets like carbonic anhydrase or kinases using fluorometric assays (e.g., 96-well plates, IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound or use LC-MS to quantify intracellular concentration .
- Toxicity : MTT assay in HEK-293 or HepG2 cells to assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between sulfonamide and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-oxane moiety in lipid bilayers .
- SAR Insights : Compare with analogs (e.g., 4-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide) to identify critical substituent effects .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) and confirm compound purity via HPLC (>98%) .
- Meta-Analysis : Pool data from multiple sources (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify outliers .
- Structural Confounders : Check for tautomerism in sulfonamide groups or crystal polymorphism using variable-temperature NMR/XRD .
Q. What are the structure-activity relationship (SAR) trends for modifying the piperidine-oxane moiety?
- Methodological Answer :
- Piperidine Substitution : Replace oxan-4-yl with cyclohexanecarbonyl (see ) to enhance lipophilicity (logP increased by ~0.5) .
- Oxane Ring Size : Compare tetrahydropyran (6-membered) vs. tetrahydrofuran (5-membered) analogs; larger rings improve metabolic stability .
- Table : SAR for Analogous Compounds
| Modification | Bioactivity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| Oxan-4-yl (parent compound) | 120 ± 15 | 8.2 |
| Cyclohexanecarbonyl () | 85 ± 10 | 5.1 |
| 2-Methylpyridin-4-yl () | 45 ± 6 | 12.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
